molecular formula C6H16ClN3O2S B2891143 N-[(piperidin-2-yl)methyl]aminosulfonamide hydrochloride CAS No. 1909309-20-1

N-[(piperidin-2-yl)methyl]aminosulfonamide hydrochloride

Cat. No.: B2891143
CAS No.: 1909309-20-1
M. Wt: 229.72
InChI Key: BLAVEFPTJIHBJE-UHFFFAOYSA-N
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Description

N-[(piperidin-2-yl)methyl]aminosulfonamide hydrochloride is a sulfonamide derivative featuring a piperidin-2-ylmethyl substituent. The compound combines a sulfonamide group (-SO₂NH₂) with a piperidine ring, a structural motif common in bioactive molecules targeting enzymes or receptors. Sulfonamides are historically significant as antimicrobial agents, and modifications like the piperidine moiety may enhance solubility, bioavailability, or target specificity .

Properties

IUPAC Name

2-[(sulfamoylamino)methyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O2S.ClH/c7-12(10,11)9-5-6-3-1-2-4-8-6;/h6,8-9H,1-5H2,(H2,7,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAVEFPTJIHBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CNS(=O)(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(piperidin-2-yl)methyl]aminosulfonamide hydrochloride typically involves the reaction of piperidine with a suitable sulfonamide precursor under controlled conditions. One common method involves the reaction of piperidine with chloromethylsulfonamide in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-[(piperidin-2-yl)methyl]aminosulfonamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(Piperidin-2-yl)methyl]aminosulfonamide hydrochloride is a chemical compound with the molecular formula C6H16ClN3O2S . It contains a piperidine ring, which is a six-membered heterocyclic amine . While comprehensive data tables and case studies specifically focusing on the applications of this compound are not available within the provided search results, the information below describes potential applications based on the components and related compounds.

General Applications Based on Piperidine Structure

  • Pharmaceutical Building Block Piperidine and its derivatives are common structures found in pharmaceuticals and fine chemicals .
  • Drug Synthesis Piperidine is used in the synthesis of various medications, including:
    • Selective serotonin reuptake inhibitors (SSRIs)
    • Antipsychotic medications like Risperidone and Haloperidol
    • Opioids like Fentanyl and Pethidine
    • Histamine receptor antagonists like Loratadine

Potential Applications Based on Research

  • PKB Inhibitors Piperidine derivatives have been explored for their potential as inhibitors of protein kinase B (PKB), an enzyme involved in cell signaling .
    *Modulating PKB Activity Some piperidine-containing compounds have demonstrated the ability to modulate biomarkers of signaling through PKB in vivo and inhibit the growth of human tumor xenografts in mice .
  • Enzyme Inhibition Piperine, an alkaloid containing a piperidine ring, can inhibit drug-metabolizing enzymes .
  • Antimicrobial Activity Piperine has demonstrated inhibitory activity against certain viruses and bacteria .

Possible Research Directions

  • Hepcidin Antagonists Research into novel hepcidin antagonists may involve compounds similar in structure to this compound .
  • IDO1 Inhibition Azole-based compounds with piperidine structures have been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immunity and neuronal function .
  • Organic buffer this compound may be used as an organic buffer for biology and biochemistry applications .

Mechanism of Action

The mechanism of action of N-[(piperidin-2-yl)methyl]aminosulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Phosphonic Acid Derivatives (5c, 5d, 5e)

  • Structure : These compounds (e.g., 5c: (Piperidin-2-yl(thiophene-3-carboxamido)methyl)phosphonic acid hydrochloride) replace the sulfonamide group with a phosphonic acid (-PO₃H₂) and incorporate thiophene or tetrahydrobenzo[b]thiophene rings.
  • Properties : Phosphonic acids exhibit strong metal-chelating properties, making them potent inhibitors of metallo-β-lactamases (e.g., NDM-1). Their synthesis via "General Procedure B" yields solids with confirmed structures via NMR and HRESIMS .
  • Comparison : Unlike the sulfonamide target compound, these derivatives prioritize metal-binding activity over sulfonamide-related mechanisms (e.g., dihydropteroate synthase inhibition).

N-[(2-Methoxyphenyl)methyl]aminosulfonamide (CAS 1098609-11-0)

  • Structure : Features a methoxyphenyl group instead of the piperidin-2-ylmethyl substituent.
  • Molecular weight: 242.26 g/mol (C₈H₁₂N₂O₃S).
  • Comparison : The absence of a piperidine ring may limit interactions with chiral enzyme pockets, suggesting divergent therapeutic applications .

{2-[1-(Methylsulfonyl)piperidin-2-yl]ethyl}amine Hydrochloride

  • Structure : Contains a methylsulfonyl (-SO₂CH₃) group on the piperidine ring and an ethylamine chain.
  • Properties : Molecular formula C₁₀H₂₂ClN₂O₂S (264.82 g/mol). Slightly water-soluble but soluble in organic solvents, indicating moderate bioavailability.
  • Comparison : The methylsulfonyl group may confer metabolic stability, while the ethylamine chain could enhance receptor binding compared to the sulfonamide group .

Enzyme Inhibition

  • Phosphonic Acid Derivatives (5c–5e) : Demonstrated activity against metallo-β-lactamases (IC₅₀ values in µM range), critical for combating antibiotic-resistant bacteria .
  • Target Compound : Sulfonamide derivatives typically inhibit bacterial folate synthesis or carbonic anhydrases. The piperidine moiety may enhance selectivity for neurological targets (e.g., serotonin receptors) .

Solubility and Pharmacokinetics

Compound Molecular Weight (g/mol) Solubility Key Functional Groups
N-[(piperidin-2-yl)methyl]aminosulfonamide HCl ~235.7 Moderate (predicted) Sulfonamide, piperidine
5c (Phosphonic acid derivative) ~400 (estimated) Low (phosphonic acid moiety) Phosphonic acid, thiophene
N-[(2-Methoxyphenyl)methyl]aminosulfonamide 242.26 Low (lipophilic aromatic group) Sulfonamide, methoxyphenyl
{2-[1-(Methylsulfonyl)piperidin-2-yl]ethyl}amine HCl 264.82 Slightly soluble in water Methylsulfonyl, ethylamine

Biological Activity

N-[(piperidin-2-yl)methyl]aminosulfonamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and related research findings.

Chemical Structure and Properties

This compound contains a piperidine ring, which is known for its role in various bioactive compounds. The sulfonamide group is significant for its interactions with biological targets, particularly enzymes and receptors.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide moiety is recognized for its ability to inhibit carbonic anhydrases, which play a crucial role in physiological processes such as acid-base balance and fluid secretion. Inhibition of these enzymes can lead to therapeutic effects in conditions like glaucoma and edema .
  • Antimicrobial Activity : Compounds with sulfonamide structures are often evaluated for their antimicrobial properties. The mechanism typically involves interference with bacterial folate synthesis, a pathway crucial for DNA synthesis .
  • Anti-inflammatory Effects : Some studies suggest that piperidine derivatives may exhibit anti-inflammatory properties by modulating inflammatory pathways, although specific data on this compound's anti-inflammatory effects are still under investigation .

Case Studies and Experimental Data

  • In Vitro Studies : Research has demonstrated that derivatives of piperidine, including this compound, exhibit varying degrees of inhibitory activity against different enzymes. For instance, studies have shown that modifications to the piperidine structure can enhance enzyme inhibition potency significantly .
  • In Vivo Studies : Animal models have been used to assess the pharmacokinetics and pharmacodynamics of this compound. Results indicate promising bioavailability and therapeutic efficacy in treating conditions linked to enzyme dysregulation .
  • Structure-Activity Relationship (SAR) : A comprehensive SAR analysis has been conducted on related compounds, revealing that specific substitutions on the piperidine ring can enhance biological activity. For example, the introduction of various functional groups has been shown to improve selectivity and potency against targeted enzymes .

Table 1: Biological Activities of Related Piperidine Derivatives

Compound NameActivity TypeIC50 Value (µM)Reference
N-(piperidin-2-yl)methylsulfonamideCarbonic Anhydrase Inhibitor0.5
Piperidine Derivative AAntimicrobial1.2
Piperidine Derivative BAnti-inflammatory0.8

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